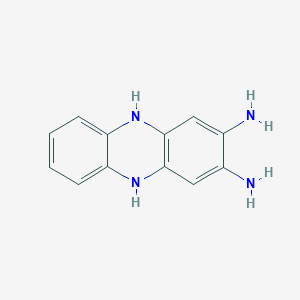
5,10-Dihydrophenazine-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10-Dihydrophenazine-2,3-diamine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science. The structure of this compound consists of a phenazine core with two amine groups at the 2 and 3 positions, and it is partially hydrogenated at the 5 and 10 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dihydrophenazine-2,3-diamine typically involves the reduction of phenazine derivatives. One common method is the reduction of phenazine using sodium dithionite in an aqueous medium. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The phenazine is dissolved in ethanol, and sodium dithionite is added to the solution, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
5,10-Dihydrophenazine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine derivatives.
Reduction: Further reduction can lead to fully hydrogenated phenazine compounds.
Substitution: The amine groups at the 2 and 3 positions can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite is a typical reducing agent used in the synthesis of this compound.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Phenazine derivatives.
Reduction: Fully hydrogenated phenazine compounds.
Substitution: N-substituted phenazine derivatives.
科学的研究の応用
5,10-Dihydrophenazine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 5,10-Dihydrophenazine-2,3-diamine involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures. The amine groups at the 2 and 3 positions play a crucial role in binding to molecular targets and facilitating these interactions .
類似化合物との比較
Similar Compounds
- 5,10-Dihydro-5,10-dimethylphenazine
- 5,10-Dihydro-5,10-diphenylphenazine
- 2,3,7,8-Tetraamino-5,10-dihydrophenazine-1,4,6,9-tetraone
Uniqueness
5,10-Dihydrophenazine-2,3-diamine is unique due to its specific substitution pattern and partial hydrogenation at the 5 and 10 positions. This structural feature imparts distinct chemical reactivity and biological activity compared to other phenazine derivatives. The presence of amine groups at the 2 and 3 positions allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
562858-08-6 |
|---|---|
分子式 |
C12H12N4 |
分子量 |
212.25 g/mol |
IUPAC名 |
5,10-dihydrophenazine-2,3-diamine |
InChI |
InChI=1S/C12H12N4/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6,15-16H,13-14H2 |
InChIキー |
XXSIHXZVKOUCRT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC3=C(N2)C=C(C(=C3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


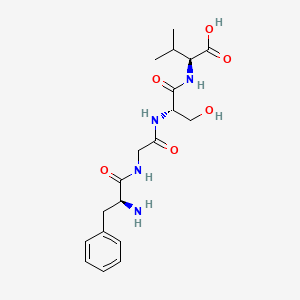
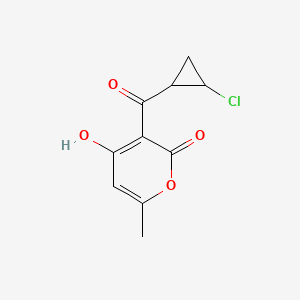
![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
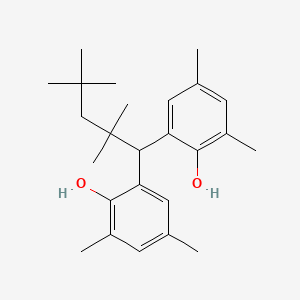
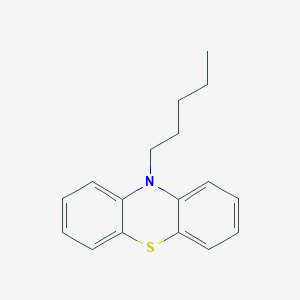
![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)

![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)
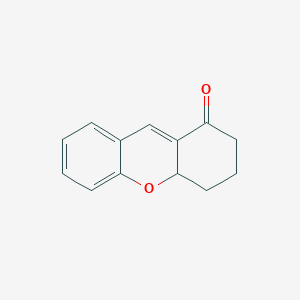

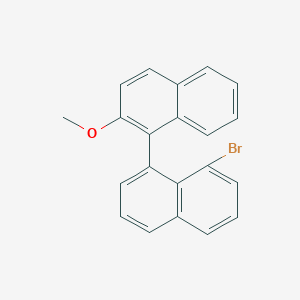

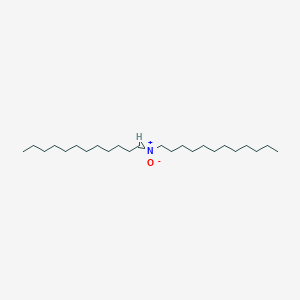
![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)
